molecular formula C23H27N3O3 B1665129 Cyclopropanecarboxamide, N-(6-(4-((((1S)-2,2-dimethylcyclopropyl)carbonyl)amino)phenoxy)-3-pyridinyl)-2,2-dimethyl-, (1S)- CAS No. 318967-58-7

Cyclopropanecarboxamide, N-(6-(4-((((1S)-2,2-dimethylcyclopropyl)carbonyl)amino)phenoxy)-3-pyridinyl)-2,2-dimethyl-, (1S)-

Cat. No. B1665129
M. Wt: 393.5 g/mol
InChI Key: GABIPKHJFWRJQJ-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

APC-0576 is an (S,S)-isomer which inhibits NF-kappaB-dependent gene activation. APC-0576 may prevent pro-inflammatory cytokine-induced chemokine production in human endothelial cells.

Scientific Research Applications

Synthesis and Larvicidal Properties

Cyclopropanecarboxamide derivatives have been explored for their larvicidal properties. A study conducted by Taylor, Hall, and Vedres (1998) synthesized various carboxamide derivatives and evaluated their effectiveness against mosquito larvae (Aedes aegypti). The research highlighted the potential of these compounds in the development of insect control agents (Taylor, Hall, & Vedres, 1998).

Novel Purine and Pyrimidine Derivatives

Cetina et al. (2004) investigated the synthesis of novel purine and pyrimidine derivatives using 1-aminocyclopropane-1-carboxylic acid. Their work provides insight into the structural aspects of these compounds and their potential applications in the field of medicinal chemistry (Cetina et al., 2004).

Functionalized Cyclopropanes as Precursors

Aelterman et al. (1999) focused on the synthesis of 1-amino-2,2-dialkylcyclopropane-1-carbonitriles and carboxamides, considering them as potential precursors for various derivatives. The study underlined the importance of these compounds in the creation of new functionalized cyclopropanes (Aelterman et al., 1999).

Chemoenzymatic Synthesis for Diamines

Feng et al. (2006) conducted research on the chemoenzymatic synthesis of enantiopure cyclopropane-based diamines. Their work contributes to the understanding of cyclopropane derivatives in the synthesis of chiral compounds, which are crucial in various chemical industries (Feng et al., 2006).

Anticonvulsant Enaminones Structures

Kubicki, Bassyouni, and Codding (2000) studied the crystal structures of anticonvulsant enaminones, highlighting the role of cyclopropanecarboxamide derivatives in the development of anticonvulsant drugs (Kubicki, Bassyouni, & Codding, 2000).

Thiourea Derivatives with Biological Activity

Tian, Song, Wang, and Liu (2009) synthesized new N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives. These compounds exhibited promising biological activities, such as herbicidal and fungicidal properties, demonstrating the versatility of cyclopropanecarboxamide derivatives in agricultural sciences (Tian, Song, Wang, & Liu, 2009).

properties

CAS RN

318967-58-7

Product Name

Cyclopropanecarboxamide, N-(6-(4-((((1S)-2,2-dimethylcyclopropyl)carbonyl)amino)phenoxy)-3-pyridinyl)-2,2-dimethyl-, (1S)-

Molecular Formula

C23H27N3O3

Molecular Weight

393.5 g/mol

IUPAC Name

(1S)-N-[4-[5-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]pyridin-2-yl]oxyphenyl]-2,2-dimethylcyclopropane-1-carboxamide

InChI

InChI=1S/C23H27N3O3/c1-22(2)11-17(22)20(27)25-14-5-8-16(9-6-14)29-19-10-7-15(13-24-19)26-21(28)18-12-23(18,3)4/h5-10,13,17-18H,11-12H2,1-4H3,(H,25,27)(H,26,28)/t17-,18-/m1/s1

InChI Key

GABIPKHJFWRJQJ-QZTJIDSGSA-N

Isomeric SMILES

CC1(C[C@@H]1C(=O)NC2=CC=C(C=C2)OC3=NC=C(C=C3)NC(=O)[C@H]4CC4(C)C)C

SMILES

CC1(CC1C(=O)NC2=CC=C(C=C2)OC3=NC=C(C=C3)NC(=O)C4CC4(C)C)C

Canonical SMILES

CC1(CC1C(=O)NC2=CC=C(C=C2)OC3=NC=C(C=C3)NC(=O)C4CC4(C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

5-((2,2-dimethylcyclopropanecarbonyl)amino)-2-(4-((2,2-dimethylcyclopropanecarbonyl)amino)phenoxy)pyridine
APC 0576
APC-0576
APC0576

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropanecarboxamide, N-(6-(4-((((1S)-2,2-dimethylcyclopropyl)carbonyl)amino)phenoxy)-3-pyridinyl)-2,2-dimethyl-, (1S)-
Reactant of Route 2
Reactant of Route 2
Cyclopropanecarboxamide, N-(6-(4-((((1S)-2,2-dimethylcyclopropyl)carbonyl)amino)phenoxy)-3-pyridinyl)-2,2-dimethyl-, (1S)-
Reactant of Route 3
Reactant of Route 3
Cyclopropanecarboxamide, N-(6-(4-((((1S)-2,2-dimethylcyclopropyl)carbonyl)amino)phenoxy)-3-pyridinyl)-2,2-dimethyl-, (1S)-
Reactant of Route 4
Reactant of Route 4
Cyclopropanecarboxamide, N-(6-(4-((((1S)-2,2-dimethylcyclopropyl)carbonyl)amino)phenoxy)-3-pyridinyl)-2,2-dimethyl-, (1S)-
Reactant of Route 5
Reactant of Route 5
Cyclopropanecarboxamide, N-(6-(4-((((1S)-2,2-dimethylcyclopropyl)carbonyl)amino)phenoxy)-3-pyridinyl)-2,2-dimethyl-, (1S)-
Reactant of Route 6
Reactant of Route 6
Cyclopropanecarboxamide, N-(6-(4-((((1S)-2,2-dimethylcyclopropyl)carbonyl)amino)phenoxy)-3-pyridinyl)-2,2-dimethyl-, (1S)-

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